(3beta,8xi,9xi,14xi,17xi)-3-Hydroxy-20,24-epoxychol-5-en-24-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3beta,8xi,9xi,14xi,17xi)-3-Hydroxy-20,24-epoxychol-5-en-24-one is a complex organic compound with a unique structure that includes multiple stereocenters and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,8xi,9xi,14xi,17xi)-3-Hydroxy-20,24-epoxychol-5-en-24-one typically involves multiple steps, starting from simpler steroid precursors. The key steps often include:
Hydroxylation: Introduction of the hydroxy group at the 3-position.
Epoxidation: Formation of the epoxy group between the 20 and 24 positions.
Cyclization: Formation of the cholestane skeleton.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(3beta,8xi,9xi,14xi,17xi)-3-Hydroxy-20,24-epoxychol-5-en-24-one can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a ketone or aldehyde.
Reduction: Reduction of the epoxy group to form diols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the desired substituent but may include the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce diols.
Scientific Research Applications
(3beta,8xi,9xi,14xi,17xi)-3-Hydroxy-20,24-epoxychol-5-en-24-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroid derivatives.
Biology: Studied for its potential role in biological pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (3beta,8xi,9xi,14xi,17xi)-3-Hydroxy-20,24-epoxychol-5-en-24-one involves its interaction with specific molecular targets and pathways. The hydroxy and epoxy groups play a crucial role in its reactivity and ability to bind to enzymes or receptors. This binding can modulate biological processes, leading to various effects such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (3beta,8beta)-3-Hydroxy-7(11)-eremophilen-12,8-olide
- (3beta,8xi,9xi,14xi,16xi,17xi,25S)-21-Hydroxyspirost-5-en-3-yl (4xi)-6-deoxy-alpha-L-lyxo-hexopyranosyl-(1->2)-[6-deoxy-beta-L-mannopyranosyl-(1->4)]-alpha-D-glucopyranoside
Uniqueness
(3beta,8xi,9xi,14xi,17xi)-3-Hydroxy-20,24-epoxychol-5-en-24-one is unique due to its specific arrangement of functional groups and stereocenters, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H36O3 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
5-[(3S,10R,13S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-methyloxolan-2-one |
InChI |
InChI=1S/C24H36O3/c1-22-11-8-16(25)14-15(22)4-5-17-18-6-7-20(23(18,2)12-9-19(17)22)24(3)13-10-21(26)27-24/h4,16-20,25H,5-14H2,1-3H3/t16-,17?,18?,19?,20?,22-,23-,24?/m0/s1 |
InChI Key |
KYUZKRJIOGSDGT-GRDGQSAPSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2C4(CCC(=O)O4)C)CC=C5[C@@]3(CC[C@@H](C5)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2C4(CCC(=O)O4)C)CC=C5C3(CCC(C5)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.